molecular formula C24H24N4O4S B2570728 (2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 946243-21-6

(2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2570728
CAS RN: 946243-21-6
M. Wt: 464.54
InChI Key: RBAOQQJMGBOCNY-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an oxazole ring, a triazole ring, and a methylthio group. Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom . Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms . The methylthio group is a sulfur-containing group that can contribute to the overall polarity and reactivity of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Unfortunately, without more specific information or a crystallographic study, it’s difficult to predict the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxazole and triazole rings, as well as the methylthio group. These groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of heteroatoms (like nitrogen, oxygen, and sulfur) would all play a role .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed novel synthetic pathways and studied the chemical properties of similar compounds with potential applications in medicinal chemistry and materials science. For instance, the synthesis of 1,2,4-triazole derivatives has been explored due to their antimicrobial activities, with some compounds showing good or moderate activities against test microorganisms (Bektaş et al., 2007). The study of amino-acid conjugates of related haptens has provided insight into their spectroscopic properties and potential for further chemical modifications (Benoiton et al., 2009).

Potential Biomedical Applications

Several studies have focused on the development of compounds for biomedical applications, such as imaging probes for Alzheimer's disease. For example, research on benzoxazole derivatives has shown promise for their use as positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques, a hallmark of Alzheimer's disease (Cui et al., 2012). Similarly, benzimidazole derivatives bearing 1,2,4-triazole have been studied for their EGFR inhibitory activity, revealing insights into their mechanism of action and potential as anti-cancer agents (Karayel, 2021).

Chemical and Structural Analysis

Research into the chemical and structural properties of similar compounds has been conducted to understand their molecular stabilities, conformational analyses, and interactions. For instance, studies on ethyl 2-triazolyl-2-oxoacetate derivatives have provided valuable insights into π-hole tetrel bonding interactions, analyzed using Hirshfeld surface analysis and DFT calculations, showcasing the compound's structural dynamics and potential for material science applications (Ahmed et al., 2020).

Applications in Organic Synthesis

The compound and its derivatives have been applied in organic synthesis, demonstrating their versatility and utility in creating various chemical entities. Research on the synthesis of triazole derivatives and their application in organic synthesis highlights the compound's role in developing new chemical entities with potential applications across different fields (Ikemoto et al., 2005).

Mechanism of Action

Future Directions

Future research could involve studying the synthesis, reactivity, and potential applications of this compound. This could include exploring its potential biological activity or its use in material science .

properties

IUPAC Name

[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S/c1-5-30-19-11-9-17(10-12-19)23-25-21(16(3)32-23)14-31-24(29)22-15(2)28(27-26-22)18-7-6-8-20(13-18)33-4/h6-13H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAOQQJMGBOCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC(=CC=C4)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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